molecular formula C7H10N6 B2728223 2,4-Diamino-6-(dimethylamino)pyrimidine-5-carbonitrile CAS No. 343375-96-2

2,4-Diamino-6-(dimethylamino)pyrimidine-5-carbonitrile

Cat. No.: B2728223
CAS No.: 343375-96-2
M. Wt: 178.199
InChI Key: RPPPIYLAPHYHOZ-UHFFFAOYSA-N
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Description

2,4-Diamino-6-(dimethylamino)pyrimidine-5-carbonitrile is a heterocyclic compound belonging to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Diamino-6-(dimethylamino)pyrimidine-5-carbonitrile typically involves multiple steps. One common method starts with the chlorination of 2,4-diamino-6-hydroxypyrimidine using phosphorus oxychloride. The resulting 2,4-diamino-6-chloropyrimidine is then subjected to nucleophilic substitution reactions to introduce the dimethylamino and cyano groups .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. For example, the use of alcohols to quench phosphorus oxychloride during the chlorination step can improve safety and efficiency. Additionally, the use of organic solvents for product isolation and purification is common .

Chemical Reactions Analysis

Types of Reactions

2,4-Diamino-6-(dimethylamino)pyrimidine-5-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include phosphorus oxychloride for chlorination, ammonia for neutralization, and various organic solvents for extraction and purification. Reaction conditions often involve elevated temperatures and controlled pH levels to ensure optimal yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted pyrimidines, while oxidation reactions can produce different oxidized derivatives .

Mechanism of Action

The mechanism of action of 2,4-Diamino-6-(dimethylamino)pyrimidine-5-carbonitrile involves its interaction with specific molecular targets. For example, in the context of anti-tubercular activity, the compound inhibits dihydrofolate reductase, an enzyme critical for the synthesis of nucleotides in Mycobacterium tuberculosis. This inhibition disrupts the bacterial cell’s ability to replicate and survive .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Diamino-6-(dimethylamino)pyrimidine-5-carbonitrile stands out due to its unique combination of substituents, which confer specific electronic and steric properties. These properties enhance its reactivity and make it suitable for a broader range of applications compared to its analogs .

Properties

IUPAC Name

2,4-diamino-6-(dimethylamino)pyrimidine-5-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N6/c1-13(2)6-4(3-8)5(9)11-7(10)12-6/h1-2H3,(H4,9,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPPPIYLAPHYHOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=C1C#N)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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